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Compound of Interest

Compound Name: 3-Phenylisothiazol-5-amine

Cat. No.: B175640 Get Quote

Introduction: The isothiazole nucleus, a five-membered aromatic heterocycle containing

adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. When

substituted with a phenyl group, the resulting phenylisothiazole core gives rise to a class of

compounds with a broad spectrum of biological activities. These derivatives have garnered

significant interest from researchers in drug development for their potential as antifungal, anti-

inflammatory, and anticancer agents. The structural versatility of the phenylisothiazole ring

allows for fine-tuning of physicochemical properties and biological targets through various

substitutions on both the phenyl and isothiazole rings. This guide provides an in-depth review

of the synthesis, biological activities, and mechanisms of action of substituted

phenylisothiazoles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Phenylisothiazoles
The synthesis of the phenylisothiazole core can be achieved through several strategic

approaches, primarily involving the construction of the isothiazole ring from acyclic precursors.

General Synthetic Strategies:

Oxidative Cyclization of 3-Aminopropenethiones: A common method involves the solvent-

free oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide

supported on silica gel. This approach provides a direct route to the isothiazole ring.[1]

[4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-

atom component to form the five-membered ring. For instance, 4-arylisothiazoles can be
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synthesized by reacting α,β-unsaturated aldehydes with ammonium thiocyanate, where the

thiocyanate acts as the N-S fragment donor.[1]

Three-Component Annulation: A more recent, transition-metal-free approach allows for the

synthesis of diverse, functionalized isothiazoles. This method involves a three-component

annulation of alkynones, potassium ethylxanthate, and ammonium iodide, proceeding

through a sequential regioselective hydroamination/thiocarbonylation/intramolecular

cyclization cascade.[2]

From o-Mercaptoacylphenones: 3-Substituted benzisothiazoles, a fused-ring variant, can be

constructed from readily available o-mercaptoacylphenones through a mild S-nitrosation

followed by an intramolecular aza-Wittig reaction.[3]

Biological Activities and Quantitative Data
Substituted phenylisothiazoles have demonstrated significant potential across several

therapeutic areas. The biological activity is often highly dependent on the nature and position of

substituents on the phenyl ring.

Antifungal Activity
Phenylisothiazole derivatives have shown promising activity against a range of pathogenic

fungi. Their mechanism often involves the inhibition of key fungal enzymes, disrupting essential

cellular processes. A notable target is Lanosterol 14α-demethylase (CYP51), an enzyme crucial

for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6]

Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol

intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[4][6]

Table 1: Antifungal Activity (MIC) of Phenylisothiazole Derivatives
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Compound ID
Substitution
Pattern

Fungal Strain MIC (µg/mL) Reference

Compound 1

2-(4-

chlorophenyl)-3(

2H)-

isothiazolone

Candida albicans 250 [7]

Compound 2

2-(4-

methylphenyl)-3(

2H)-

isothiazolone

Candida albicans 500 [7]

Compound 6a
Phenylthiazole

derivative
Candida spp. 250 [7]

Compound 6b
Phenylthiazole

derivative
Candida spp. 250 [7]

Compound B9
2-phenylthiazole

derivative
Candida albicans 2-8 [4]

Note: Some data points refer to the closely related phenylthiazoles but are included to illustrate

the general potential of this structural class against fungal pathogens.

Anti-inflammatory Activity
Certain 5-carboxy-3-phenylisothiazole derivatives have been investigated for their anti-

inflammatory properties.[8] The mechanism for many anti-inflammatory agents involves the

inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling

cascades.

Table 2: Anti-inflammatory Activity (IC₅₀) of Phenylisothiazole and Related Derivatives
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Compound ID Assay IC₅₀ (µM) Reference

FM4 COX-2 Inhibition 0.74 [9]

FM10 COX-2 Inhibition 0.69 [9]

FM12 COX-2 Inhibition 0.18 [9]

Compound 5 ROS Inhibition 1.42 (µg/mL) [10]

Note: Data represents related structures investigated for anti-inflammatory potential,

highlighting plausible targets for phenylisothiazole-based compounds.

Anticancer Activity
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[11] Its aberrant

activation by its ligand, Hepatocyte Growth Factor (HGF), triggers signaling pathways that drive

tumor proliferation, survival, invasion, and metastasis.[8][12] Small molecule inhibitors that

target the ATP-binding site of the c-Met kinase are a key strategy in cancer therapy.[11] While

specific data for phenylisothiazole-based c-Met inhibitors is emerging, related heterocyclic

scaffolds have shown significant promise.

Table 3: Anticancer Activity (IC₅₀) of Related Pyrazolo-thiazole Derivatives Targeting c-Met

Compound ID Cell Line IC₅₀ (µM) Target Reference

Compound 5a
HepG-2 (Liver

Cancer)
3.42 c-Met Kinase [13]

Compound 5b
HepG-2 (Liver

Cancer)
3.56 c-Met Kinase [13]

Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which substituted phenylisothiazoles exert their

biological effects is crucial for rational drug design.
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Antifungal Mechanism: Inhibition of Ergosterol
Biosynthesis
The primary mechanism of action for many azole and related heterocyclic antifungals is the

disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. This is achieved by

targeting the enzyme CYP51.
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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by substituted

phenylisothiazoles.

Anticancer Mechanism: Inhibition of the c-Met Signaling
Pathway
The HGF/c-Met pathway is critical in cell proliferation and survival. Phenylisothiazoles designed

as c-Met inhibitors would block the kinase activity, thereby shutting down downstream pro-

cancerous signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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